6-Ethyl-2,6-diazaspiro[4.5]decane
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Overview
Description
6-Ethyl-2,6-diazaspiro[4.5]decane is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2,6-diazaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The reaction conditions often require the use of a base such as sodium hydride and solvents like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-2,6-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium iodide in acetone.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated spiro compounds.
Scientific Research Applications
6-Ethyl-2,6-diazaspiro[4
Mechanism of Action
The mechanism of action of 6-Ethyl-2,6-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes . The spiro structure provides rigidity and specificity, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
- 8-Oxa-2-azaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,6-Diazaspiro[4.4]nonane
Comparison: 6-Ethyl-2,6-diazaspiro[4.5]decane stands out due to its unique ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to other spiro compounds, it offers distinct advantages in terms of stability and specificity in binding to molecular targets .
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
6-ethyl-2,6-diazaspiro[4.5]decane |
InChI |
InChI=1S/C10H20N2/c1-2-12-8-4-3-5-10(12)6-7-11-9-10/h11H,2-9H2,1H3 |
InChI Key |
DBCCAJGQZGXNOS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC12CCNC2 |
Origin of Product |
United States |
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